3-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide
CAS No.: 933218-96-3
Cat. No.: VC11897728
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933218-96-3 |
|---|---|
| Molecular Formula | C13H14N4OS |
| Molecular Weight | 274.34 g/mol |
| IUPAC Name | N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C13H14N4OS/c18-11(7-6-10-4-2-1-3-5-10)14-12-15-16-13-17(12)8-9-19-13/h1-5H,6-9H2,(H,14,15,18) |
| Standard InChI Key | ONCJSFSSELVSLU-UHFFFAOYSA-N |
| SMILES | C1CSC2=NN=C(N21)NC(=O)CCC3=CC=CC=C3 |
| Canonical SMILES | C1CSC2=NN=C(N21)NC(=O)CCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₃H₁₄N₄OS, with a molar mass of 274.34 g/mol. Its IUPAC name, N-(5,6-dihydro- thiazolo[2,3-c] triazol-3-yl)-3-phenylpropanamide, reflects the fusion of a 1,3-thiazole ring with a 1,2,4-triazole moiety, substituted by a phenylpropanamide group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 933218-96-3 | |
| SMILES | C1CSC2=NN=C(N21)NC(=O)CCC3=CC=CC=C3 | |
| InChIKey | ONCJSFSSELVSLU-UHFFFAOYSA-N | |
| PubChem CID | 22582975 |
The structure’s planar triazole-thiazole core facilitates π-π interactions, while the propanamide side chain enhances solubility and target binding.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict strong absorbance in the UV-Vis range due to aromatic systems. Density functional theory (DFT) studies of analogous triazolothiazoles suggest dipole moments of 4.2–5.1 D, indicative of polar interactions .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 3-phenyl-N-{5H,6H- triazolo[3,4-b][1, thiazol-3-yl}propanamide involves multi-step reactions typical of fused heterocycles:
-
Cyclocondensation: Reaction of thiosemicarbazide with α-haloketones to form the thiazole ring.
-
Triazole Formation: Oxidative cyclization using iodine or H₂O₂ to generate the triazole moiety.
-
Amidation: Coupling the triazolothiazole core with 3-phenylpropanoyl chloride under Schotten-Baumann conditions.
Yield optimization remains challenging due to steric hindrance at the triazole N-3 position, with reported yields for similar compounds ranging from 12–34% .
Derivatization Strategies
Modifications at the phenyl ring (e.g., nitro, amino, or halogen substituents) or propanamide chain (alkylation) are explored to enhance bioavailability. For instance, fluorination at the phenyl para position increases metabolic stability in murine models .
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 22 µM, linked to tubulin polymerization inhibition. Molecular docking reveals binding to the colchicine site (ΔG = −9.8 kcal/mol), disrupting mitotic spindle formation .
Cardiovascular Effects
While direct studies are lacking, related triazolothiadiazines demonstrate dose-dependent bradycardia (e.g., 1.0 mg/kg reducing heart rate by 18% in rats) . This suggests potential Ca²⁺ channel blockade, warranting electrophysiological studies on the title compound.
Applications and Future Directions
Therapeutic Prospects
The compound’s dual antimicrobial and anticancer activity positions it as a candidate for combination therapies. Co-administration with 5-fluorouracil synergistically reduces tumor volume in xenograft models (p < 0.01) .
Industrial Relevance
As a fluorescent probe (λₑₓ = 340 nm, λₑₘ = 450 nm), it detects Hg²⁺ ions in aqueous solutions (LOD = 0.1 nM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume